3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Description
3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O/c15-10-4-1-8(2-5-10)13-18-14(20-19-13)9-3-6-11(16)12(17)7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTHIYMKOOKTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxadiazole ring can be further modified through cyclization reactions with other reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is used in the design and development of new pharmaceuticals due to its potential biological activities.
Agricultural Chemistry: The compound can be used as a precursor for the synthesis of agrochemicals.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Biological Studies: The compound is studied for its interactions with various biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-1,2,4-oxadiazole
- 5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
- 3-(4-bromophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Uniqueness
3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both 4-chlorophenyl and 3,4-dichlorophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other oxadiazoles, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
